6-Bromo-2,3-difluorobenzene-1-sulfonyl chloride

Catalog No.
S13501371
CAS No.
M.F
C6H2BrClF2O2S
M. Wt
291.50 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-2,3-difluorobenzene-1-sulfonyl chloride

Product Name

6-Bromo-2,3-difluorobenzene-1-sulfonyl chloride

IUPAC Name

6-bromo-2,3-difluorobenzenesulfonyl chloride

Molecular Formula

C6H2BrClF2O2S

Molecular Weight

291.50 g/mol

InChI

InChI=1S/C6H2BrClF2O2S/c7-3-1-2-4(9)5(10)6(3)13(8,11)12/h1-2H

InChI Key

STZANUOBYHGGNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)F)S(=O)(=O)Cl)Br

6-Bromo-2,3-difluorobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C₆H₂BrClF₂O₂S and a molecular weight of approximately 291.5 g/mol. It is characterized by the presence of a bromine atom, two fluorine atoms, a sulfonyl chloride group, and a benzene ring structure. This compound is classified as hazardous, with precautionary measures recommended for handling due to its corrosive nature and potential health risks associated with exposure .

Typical of sulfonyl chlorides, including:

  • Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonate esters.
  • Acylation Reactions: The compound can be used as an acylating agent in organic synthesis, reacting with various nucleophiles to form acyl derivatives.
  • Coupling Reactions: It can also be involved in coupling reactions to synthesize more complex organic molecules, particularly in pharmaceutical chemistry.

While specific biological activity data for 6-bromo-2,3-difluorobenzene-1-sulfonyl chloride is limited, compounds containing sulfonyl chloride groups are often investigated for their potential as pharmaceuticals or agrochemicals. Sulfonyl chlorides can exhibit antibacterial and antifungal properties due to their ability to modify biological molecules. The presence of bromine and fluorine may enhance the lipophilicity and bioavailability of derivatives formed from this compound .

The synthesis of 6-bromo-2,3-difluorobenzene-1-sulfonyl chloride typically involves:

  • Bromination: Starting from 2,3-difluorobenzene, bromination can be performed using bromine or N-bromosuccinimide under controlled conditions to introduce the bromine atom at the desired position.
  • Sulfonation: The resulting bromo compound can then be treated with chlorosulfonic acid to introduce the sulfonyl chloride functional group.
  • Purification: The final product is purified through recrystallization or chromatography techniques to obtain high purity suitable for research or industrial applications .

6-Bromo-2,3-difluorobenzene-1-sulfonyl chloride finds applications in:

  • Pharmaceutical Synthesis: As an intermediate in the synthesis of various pharmaceutical compounds.
  • Material Science: Used in the development of liquid crystals and other advanced materials due to its unique electronic properties.
  • Chemical Research: Employed in synthetic organic chemistry for creating complex molecular architectures.

Interaction studies of 6-bromo-2,3-difluorobenzene-1-sulfonyl chloride with biological systems are essential for understanding its potential pharmacological effects. Such studies often focus on:

  • Enzyme Inhibition: Investigating how this compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding: Assessing its affinity for various biological receptors which could lead to therapeutic applications.

Several compounds exhibit structural similarities to 6-bromo-2,3-difluorobenzene-1-sulfonyl chloride. Here are some notable examples:

Compound NameMolecular FormulaSimilarity Index
2,4-Difluorobenzene-1-sulfonyl chlorideC₆H₃ClF₂O₂S0.92
2-Fluorobenzene-1-sulfonyl chlorideC₆H₄ClF0.90
2,5-Difluorobenzene-1-sulfonyl chlorideC₆H₃ClF₂O₂S0.89
2,4,5-Trifluorobenzene-1-sulfonyl chlorideC₆H₂ClF₃O₂S0.88
2,3,4-Trifluorobenzene-1-sulfonyl chlorideC₆H₂ClF₃O₂S0.85

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Exact Mass

289.86155 g/mol

Monoisotopic Mass

289.86155 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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